![molecular formula C10H14N2S2 B14410153 Propanedinitrile, [bis(propylthio)methylene]- CAS No. 80596-43-6](/img/structure/B14410153.png)
Propanedinitrile, [bis(propylthio)methylene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedinitrile, [bis(propylthio)methylene]- is an organic compound with the molecular formula C10H14N2S2. This compound is characterized by the presence of two nitrile groups and two propylthio groups attached to a methylene bridge. It is a versatile compound with applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, [bis(propylthio)methylene]- typically involves the reaction of malononitrile with propylthiol in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of Propanedinitrile, [bis(propylthio)methylene]- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Propanedinitrile, [bis(propylthio)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The propylthio groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propanedinitrile, [bis(propylthio)methylene]- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Propanedinitrile, [bis(propylthio)methylene]- involves its interaction with various molecular targets. The nitrile groups can participate in nucleophilic addition reactions, while the propylthio groups can undergo oxidation or substitution reactions. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Malononitrile: A simpler compound with two nitrile groups attached to a methylene bridge.
Vinylidene cyanide: Contains a nitrile group attached to a vinylidene group.
1,1-Dicyanoethylene: Similar structure with two nitrile groups attached to an ethylene bridge.
Uniqueness
Propanedinitrile, [bis(propylthio)methylene]- is unique due to the presence of both nitrile and propylthio groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
80596-43-6 |
|---|---|
Molekularformel |
C10H14N2S2 |
Molekulargewicht |
226.4 g/mol |
IUPAC-Name |
2-[bis(propylsulfanyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C10H14N2S2/c1-3-5-13-10(14-6-4-2)9(7-11)8-12/h3-6H2,1-2H3 |
InChI-Schlüssel |
GXIFTUBPMSVODB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC(=C(C#N)C#N)SCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




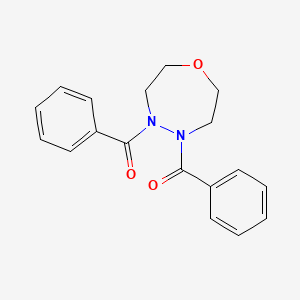
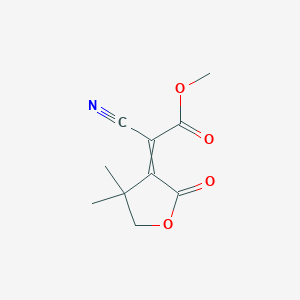
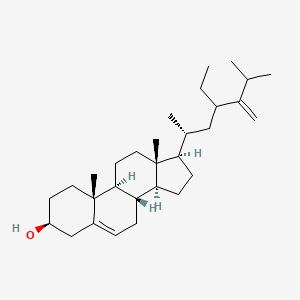
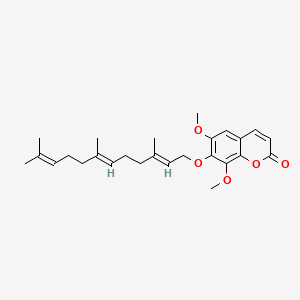

![(7R,8R)-2-benzoyl-8-bromo-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one](/img/structure/B14410116.png)

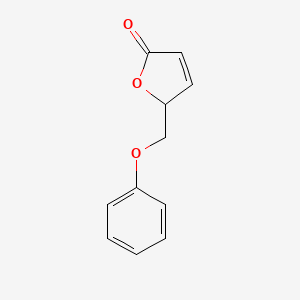
![3-Nitro-9-[(oxiran-2-YL)methyl]-9H-carbazole](/img/structure/B14410139.png)
![1,3-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14410144.png)
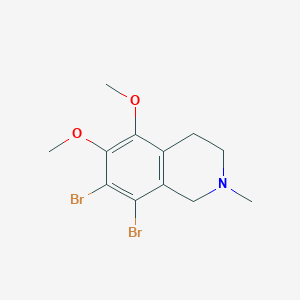
![1-(3,4,5-Trimethoxyphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14410156.png)
